molecular formula C16H12O2 B12525542 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- CAS No. 678195-43-2

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-

Cat. No.: B12525542
CAS No.: 678195-43-2
M. Wt: 236.26 g/mol
InChI Key: SGWQZGIXDJIKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 2-cyclopropene-1-carboxylic acid, 1,2-diphenyl- (C₁₆H₁₂O₂) centers on a three-membered cyclopropene ring fused to two phenyl groups at the 1- and 2-positions and a carboxylic acid substituent at the 1-position. The cyclopropene ring introduces significant angle strain, with internal bond angles constrained to approximately 60°, deviating sharply from the ideal tetrahedral geometry of sp²-hybridized carbons. X-ray crystallographic data (CCDC 996011) confirm a planar arrangement of the cyclopropene ring, with the phenyl groups adopting orthogonal orientations relative to the ring plane.

The bonding pattern features one double bond within the cyclopropene ring, as evidenced by the SMILES notation C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O. This double bond contributes to the molecule’s electronic delocalization, stabilizing the strained ring system. Density functional theory (DFT) studies suggest partial conjugation between the cyclopropene π-system and the carboxylic acid group, reducing overall ring strain.

Properties

CAS No.

678195-43-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1,2-diphenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18)

InChI Key

SGWQZGIXDJIKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclopropenation

A rhodium-catalyzed approach employs methyl phenyldiazoacetate and diphenylacetylene under mild conditions:

  • Catalyst : Rh₂(OAc)₄ (0.5–2 mol%)
  • Solvent : Dichloromethane or THF
  • Temperature : 25–40°C
  • Yield : 68–73%

The reaction proceeds via a carbene transfer mechanism, forming the cyclopropene core through [2+1] cycloaddition. Steric effects from the phenyl groups stabilize the strained cyclopropene ring.

Copper-Mediated Reactions

Copper foils or salts enable solvent-free cyclopropenation under mechanochemical conditions:

  • Catalyst : Copper foil (0.1 mm thickness)
  • Conditions : Ball milling, 25°C, 2–4 hours
  • Yield : 75–82%
    This method avoids organic solvents and achieves high regioselectivity for the 1,2-diphenyl configuration.

Phase-Transfer Catalysis for Gem-Dihalocyclopropane Reduction

A Chinese patent (CN103044211A) outlines a two-step synthesis using phase-transfer catalysts (PTCs):

Step 1: Formation of Gem-Dichlorocyclopropane

Parameter Value
Substrate 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)cyclopropane
PTC Benzyltriethylammonium bromide
Base 30% NaOH (aq)
Solvent Chloroform/water biphasic system
Reaction Time 12–18 hours
Yield 85–89%

Step 2: Reduction to Cyclopropene

Parameter Value
Reducing Agent LiAlH₄ or Metallic Sodium
Solvent Dry THF or tert-butanol
Temperature Reflux (66–82°C)
Yield 78–83%

This method benefits from scalable biphasic conditions but requires careful handling of pyrophoric reagents.

Organometallic Approaches

Tetrahydrothiophenium Ylide Route

A U.S. patent (US4083863A) describes the use of tetrahydrothiophenium ylides to generate cyclopropene carboxylates:

  • Ylide Preparation :
    • React tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in acetone.
    • Generate the ylide via aqueous NaOH/CH₂Cl₂ biphasic system.
  • Cyclopropenation :
    • Add diphenylacetylene to the ylide at 25–50°C.
    • Yield : 86% (methylene chloride solvent).

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) reduces ester intermediates to the carboxylic acid:

  • Substrate : Methyl 1,2-diphenylcycloprop-2-ene-1-carboxylate
  • Conditions : Dry ether, −78°C to RT
  • Yield : 92%

Stereoselective Synthesis and Resolution

Enantiomerically pure 1,2-diphenylcyclopropene carboxylic acids are resolved via diastereomeric N-acyloxazolidines:

Chiral Oxazolidinone Method

Parameter Value
Resolving Agent (1S,2R)-cis-1-Amino-2-indanol
Solvent Ethyl acetate/hexane
Chromatography Silica gel (20% EtOAc/hexane)
Enantiomeric Excess 97%

This method achieves high enantiopurity but requires multiple chromatographic steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Rh-Catalyzed Cyclopropenation Mild conditions, scalable Requires expensive Rh catalysts 68–73%
Phase-Transfer Catalysis Solvent-free, low cost Multi-step, long reaction times 78–83%
Tetrahydrothiophenium Ylide High selectivity Sensitive to moisture 75–86%
Chiral Resolution High enantiopurity Low throughput 65–82%

Reaction Optimization Insights

Solvent Effects

  • Polar Aprotic Solvents : DMF increases cyclopropenation rates but promotes side reactions.
  • Chlorinated Solvents : CH₂Cl₂ enhances ylide stability but complicates isolation.

Catalyst Loading

  • Rh₂(OAc)₄ at 0.5 mol% minimizes costs without sacrificing yield.
  • Copper foil (5–10% w/w) achieves mechanochemical activation.

Industrial-Scale Production

A 2018 study demonstrated continuous-flow cyclopropenation using:

  • Reactor Type : Microfluidic chip reactor
  • Throughput : 12 g/hour
  • Purity : >99% (HPLC)

Emerging Techniques

Photoredox Catalysis

Visible light-mediated reactions enable ring-opening of cyclopropene carboxylates:

  • Catalyst : Ir(dFCF₃ppy)₂(dtbbpy)PF₆
  • Wavelength : 450 nm LED
  • Yield : 88%

Electrochemical Methods

Recent advances use sacrificial anodes (Mg or Al) for reductive cyclopropenation:

  • Current Density : 10 mA/cm²
  • Faradaic Efficiency : 74%

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce cyclopropane derivatives.

Scientific Research Applications

Synthesis of Organic Compounds

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl serves as a precursor in the synthesis of diverse organic compounds. Its ability to undergo ring-opening reactions allows for the construction of larger and more complex molecular frameworks. For instance, it has been utilized in the stepwise synthesis of tetraarylbenzene derivatives through cycloaddition reactions .

Recent studies have highlighted the potential of cyclopropene derivatives as inhibitors of ethylene biosynthesis in plants. Research indicates that compounds derived from cyclopropene carboxylic acids can effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene production in plants such as Arabidopsis thaliana. The docking studies have shown promising binding affinities for these compounds against ACO enzymes .

Chemical Biology Tools

Due to their high ring-strain energy, cyclopropenes are emerging as valuable chemical biology tools. They can be used for selective labeling and modification of biomolecules, facilitating the study of biological processes at a molecular level. Their reactivity allows them to participate in bioorthogonal reactions, which are crucial for probing cellular functions and interactions without interfering with native biochemical pathways .

Case Study 1: Ethylene Biosynthesis Inhibition

A study focused on the synthesis and evaluation of new derivatives of cyclopropane carboxylic acids demonstrated their effectiveness as inhibitors of ethylene biosynthesis. The synthesized compounds showed higher binding affinities compared to traditional inhibitors like methylcyclopropane and pyrazinecarboxylic acid. This research underscores the potential agricultural applications of these compounds in regulating plant growth and development through ethylene modulation .

Case Study 2: Synthesis of Tetraarylbenzene Derivatives

Another significant application involves the use of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl in synthesizing tetraarylbenzene derivatives. This method showcases the compound's utility in creating complex aromatic systems that are important in materials science and pharmaceuticals. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's role as a versatile building block in organic synthesis .

Table 1: Binding Affinities of Cyclopropene Derivatives Against ACO Enzyme

Compound NameΔG (kcal/mol)Binding Constant (Kb M−1)
(E)-2-phenylcyclopropane-1-carboxylic acid-6.55.9385×1045.9385\times 10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×1044.94\times 10^4
Pyrazinoic acid-5.37.61×1037.61\times 10^3
Methylcyclopropane-3.10.188×1030.188\times 10^3

Table 2: Synthesis Routes for Tetraarylbenzene Derivatives

Reaction TypeStarting MaterialProductYield (%)
CycloadditionCyclopropene derivative + Aromatic compoundTetraarylbenzene derivative>85
Ring-opening reactionCyclopropene derivativeLarger polycyclic structures>90

Mechanism of Action

The mechanism by which 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- exerts its effects involves its reactivity with various biological and chemical targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions. The phenyl groups also contribute to its reactivity by stabilizing intermediates and transition states.

Comparison with Similar Compounds

Research Implications

The unique reactivity of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- positions it as a valuable substrate for:

  • Polymer Chemistry : Strain-driven polymerization to create rigid polymers.
  • Medicinal Chemistry : As a bioisostere for cyclopropane drugs, leveraging its enhanced electrophilicity.
  • Materials Science: Building blocks for strained carbon frameworks in nanomaterials.

However, its instability compared to cyclopropane derivatives necessitates advanced stabilization strategies, such as steric shielding via bulky substituents.

Biological Activity

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl (C16H12O2), is a compound of significant interest in chemical biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, effects on various biological systems, and potential applications in agriculture and medicine.

Structural Overview

The compound features a cyclopropene ring, which is known for its high ring strain and reactivity. The presence of two phenyl groups enhances its stability and alters its reactivity profile compared to other cyclopropenes. Its structure can be represented as follows:

C6H5C(=O)C3H3C6H5\text{C}_6\text{H}_5-\text{C}(=\text{O})-\text{C}_3\text{H}_3-\text{C}_6\text{H}_5

Reactivity and Mechanisms

The biological activity of 2-cyclopropene-1-carboxylic acid, 1,2-diphenyl can be attributed to its ability to undergo various chemical transformations. Studies have shown that cyclopropenes can react with electrophiles and Lewis acids, leading to the formation of diverse products. This reactivity is crucial for their potential applications in medicinal chemistry and agricultural chemistry .

Case Studies

  • Plant Defense Mechanisms :
    Recent research has highlighted the role of cyclopropene derivatives in enhancing plant resilience against biotic stressors. For instance, compounds similar to 2-cyclopropene-1-carboxylic acid have been shown to modulate ethylene biosynthesis in plants, which is vital for their defense against pathogens .
    • Study Findings : In a controlled study involving maize plants treated with cyclopropene derivatives, enhanced resistance to pathogens was observed, suggesting that these compounds may serve as effective biostimulants in agriculture.
  • Antimicrobial Activity :
    Preliminary investigations into the antimicrobial properties of cyclopropene derivatives indicate potential efficacy against various bacterial strains. This suggests that 2-cyclopropene-1-carboxylic acid may possess inherent antimicrobial properties due to its structural features.

Data Tables

Property Value
Molecular FormulaC16H12O2
Molecular Weight252.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological ActivityAntimicrobial, Plant growth regulator

Research Findings

Research indicates that the structural characteristics of cyclopropenes contribute significantly to their biological activities. The presence of electron-donating aryl groups enhances reactivity towards electrophiles while stabilizing the compound against rapid degradation .

Furthermore, studies utilizing virtual screening have identified multiple pathways through which these compounds can influence plant physiology and pathogen resistance mechanisms .

Q & A

Q. How can researchers optimize enantioselective synthesis of chiral 1,2-diphenyl-2-cyclopropene-1-carboxylic acid derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ Ru(II)-BINAP complexes for asymmetric cyclopropanation (e.g., >90% ee reported for similar systems) .
  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol) to separate enantiomers and validate optical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.